![molecular formula C20H15ClN4O2 B2848563 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide CAS No. 1260933-15-0](/img/structure/B2848563.png)

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

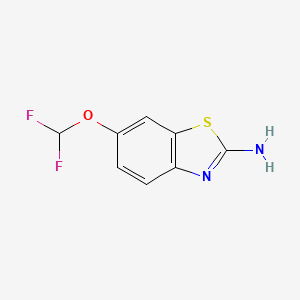

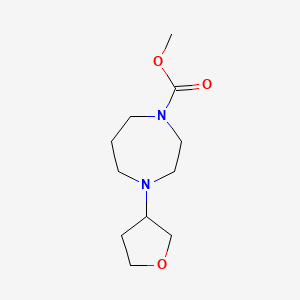

The compound “2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide” is a complex organic molecule that contains several functional groups. These include a 3-chlorophenyl group, a 1,2,4-oxadiazole ring, a 1H-pyrrole ring, and a phenylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3-chlorophenyl, 1,2,4-oxadiazole, and 1H-pyrrole rings would contribute to the rigidity of the molecule, while the phenylacetamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing chloro group on the phenyl ring, the electron-rich nature of the oxadiazole and pyrrole rings, and the polar amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen

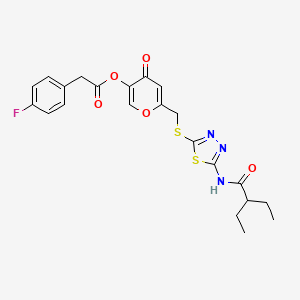

Antiviral Activity

Indole derivatives, including the compound you’ve mentioned, exhibit antiviral properties. For instance:

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

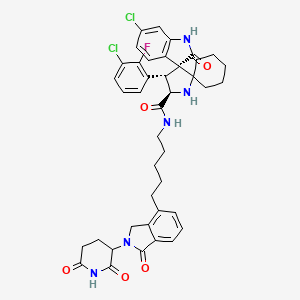

Antitubercular Activity

Researchers have explored the antitubercular potential of indole-based compounds. Notably:

- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were investigated for their in vitro antitubercular activity .

Crystallography and Structural Studies

While not directly an application, understanding the crystal structures of compounds aids drug design. Unfortunately, the crystal structure of your compound remains elusive .

Improved Experimental Yield

Indole derivatives have been studied for their role in improving experimental yield. For instance, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one demonstrated enhanced yield through selective crystal growth .

Pharmacophore Development

The indole scaffold serves as a valuable pharmacophore in drug design. Researchers continue to explore its potential for newer therapeutic possibilities .

Wirkmechanismus

Target of Action

Compounds containing the1,2,4-oxadiazole moiety, such as the one , have been reported to exhibit a broad range of biological activities . They have been studied for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities . Therefore, the targets could be enzymes or proteins involved in these biological processes.

Mode of Action

It’s known that compounds with a1,2,4-oxadiazole ring, like the one in our compound, can interact with their targets in various ways, leading to changes in biological processes . For instance, some oxadiazole derivatives have been found to inhibit reverse transcriptase, an enzyme crucial for the replication of certain viruses .

Biochemical Pathways

Given the broad range of biological activities associated with1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could be affected. These might include pathways related to bacterial growth, tumor progression, viral replication, and oxidative stress.

Pharmacokinetics

A study on similar oxadiazole derivatives has discussed their pharmacokinetic properties and admet (absorption, distribution, metabolic, excretion, and toxicity) profiles .

Result of Action

Based on the reported biological activities of1,2,4-oxadiazole derivatives , it can be inferred that the compound might lead to the inhibition of bacterial growth, reduction of tumor progression, prevention of viral replication, and mitigation of oxidative stress.

Eigenschaften

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2/c21-15-7-4-6-14(12-15)19-23-20(27-24-19)17-10-5-11-25(17)13-18(26)22-16-8-2-1-3-9-16/h1-12H,13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHMPQSIPWGBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)

![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)

![Ethyl [1-(3,4-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2848485.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2848489.png)

![3-chloro-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2848490.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2848494.png)

![3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid](/img/structure/B2848499.png)